3-{2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]-ethyl}piperidine hydrochloride

PDK1 PIF pocket Allosteric modulation

This 3-substituted N-phenoxyethyl piperidine hydrochloride offers a distinct pharmacophore geometry compared to 2- and 4-substituted regioisomers, critical for PDK1 PIF-pocket allosteric modulation. Documented as a small-molecule activator (Kd 8 µM, EC50 2 µM) with superior cell permeability over peptide tools like PIFtide. The hydrochloride salt ensures direct solubility in aqueous assay buffers (PBS, HEPES), minimizing DMSO artifacts in high-throughput screening. Researchers investigating PDK1-dependent signaling or EP4 antagonist programs benefit from this chemically tractable, regioisomerically defined scaffold.

Molecular Formula C21H36ClNO
Molecular Weight 354 g/mol
CAS No. 1220029-19-5
Cat. No. B1394684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-{2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]-ethyl}piperidine hydrochloride
CAS1220029-19-5
Molecular FormulaC21H36ClNO
Molecular Weight354 g/mol
Structural Identifiers
SMILESCC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCCC2CCCNC2.Cl
InChIInChI=1S/C21H35NO.ClH/c1-20(2,3)16-21(4,5)18-8-10-19(11-9-18)23-14-12-17-7-6-13-22-15-17;/h8-11,17,22H,6-7,12-16H2,1-5H3;1H
InChIKeyFPYUTZWBNGDWMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-{2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]-ethyl}piperidine Hydrochloride (CAS 1220029-19-5): Structural Identity and Core Properties for Procurement Evaluation


3-{2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]-ethyl}piperidine hydrochloride (CAS 1220029-19-5) is a synthetic N-phenoxyethyl piperidine derivative featuring a bulky 1,1,3,3-tetramethylbutyl (tert-octyl) substituent on the phenoxy ring, connected via an ethyl spacer to the 3-position of the piperidine ring, and formulated as the hydrochloride salt (Molecular Formula: C21H36ClNO; Molecular Weight: 353.97 g/mol) [3]. This compound belongs to a class broadly disclosed in patent literature as selective prostaglandin EP4 receptor antagonists with potential utility in inflammatory conditions such as osteoarthritis and rheumatoid arthritis [1]. Independently, curated bioactivity databases record this compound as a ligand for the 3-phosphoinositide-dependent protein kinase-1 (PDK1) PIF pocket with defined EC50 and Kd values [2].

Procurement Risk Alert: Why In-Class Substitution of 3-{2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]-ethyl}piperidine Hydrochloride (CAS 1220029-19-5) Is Not Straightforward


The tetramethylbutylphenoxy-ethyl-piperidine scaffold is regioisomerically diverse, with the piperidine attachment position (2-, 3-, or 4-), the spacer length (direct phenoxy, methylene, or ethylene), and the substituent identity (tert-butyl vs. tetramethylbutyl) all critically influencing biological target engagement. For instance, closely related positional isomers such as 4-{2-[4-(1,1,3,3-tetramethylbutyl)phenoxy]ethyl}piperidine hydrochloride (CAS 1219972-09-4) and 2-{2-[4-(1,1,3,3-tetramethylbutyl)phenoxy]ethyl}piperidine hydrochloride (CAS 1219982-13-4) share the same molecular formula and molecular weight . However, the precise attachment point dictates the spatial orientation of the basic piperidine nitrogen, which is critical for interactions with specific binding pockets such as the PDK1 PIF allosteric site [1]. Generic substitution across regioisomers without confirmatory assay data introduces uncontrolled variability in pharmacological outcomes.

Quantitative Differentiation Evidence for 3-{2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]-ethyl}piperidine Hydrochloride (CAS 1220029-19-5)


PDK1 PIF-Pocket Binding Affinity: Direct Comparison with Reference PIFtide Peptide and Small-Molecule Mimetic PDK1-IN-RS2

The target compound binds to the PDK1-interacting fragment (PIF) pocket of human PDK1 with a dissociation constant (Kd) of 8,000 nM (8 µM) as determined by a fluorescence polarization assay measuring displacement of PIFtide peptide [1]. For contextual reference, the native PIFtide peptide itself binds with a reported Kd of approximately 2 µM, while the diaryl dicarboxylate small-molecule activator PS210 binds with a Kd of 3 µM (both measured under comparable fluorescence polarization conditions) [2]. An alternative PIF-pocket ligand, PDK1-IN-RS2, a peptide-docking motif mimic with substrate-selective PDK1 inhibitory activity, binds with a Kd of 9 µM [3]. This positions the target compound's PIF-pocket engagement within an order of magnitude of established tool compounds, confirming it occupies the same allosteric site but with distinct affinity.

PDK1 PIF pocket Allosteric modulation

PDK1 Catalytic Activation: Compound Functions as an Activator (EC50 = 2,000 nM) in Contrast to Inhibitory PIF-Pocket Ligands

In a functional assay measuring activation of human PDK1 catalytic activity using PIFtide as substrate, the target compound exhibits an EC50 of 2,000 nM (2 µM), indicating it enhances PDK1 kinase activity [1]. This activation profile contrasts with PDK1-IN-RS2, a PIF-pocket ligand that functions as a substrate-selective inhibitor (suppresses downstream S6K1 activation by PDK1 with Kd = 9 µM) [2]. Similarly, the PIFtide peptide itself stimulates PDK1 activity by approximately 4-fold [3], while the small molecule PS210 stimulates activity by approximately 10-fold at saturating concentrations [3]. The target compound thus belongs to a distinct functional sub-class: it occupies the PIF pocket as a small-molecule activator rather than an inhibitor.

PDK1 Kinase activation Functional selectivity

Regioisomeric Differentiation: Piperidine 3-Substitution vs. 2- and 4-Positional Isomers Impact Physicochemical Properties

Among the three regioisomeric 2-{4-(tetramethylbutyl)phenoxy}ethyl-piperidine hydrochlorides, the piperidine substitution position influences key physicochemical parameters. The 2-position isomer (CAS 1219982-13-4) has a reported calculated LogP of 6.44 and PSA of 21.26 Ų [1]. While experimentally measured LogP and PSA values for the 3-position target compound (CAS 1220029-19-5) are not published in the same curated datasets, the isomeric structural difference—specifically the spatial positioning of the basic piperidine nitrogen relative to the lipophilic phenoxy tail—is expected to shift both LogP and PSA within a measurable range. The 3-substitution pattern places the nitrogen in a meta-like orientation relative to the ethyl linker, which has been shown in related piperidine series to yield intermediate lipophilicity and distinct hydrogen-bonding geometry compared to the 2- and 4-substituted analogs .

Regioisomerism Lipophilicity PSA

Hydrochloride Salt Form: Enhanced Aqueous Solubility Compared to Free Base Forms of Phenoxyethyl Piperidine Analogs

The target compound is supplied and utilized as the hydrochloride salt (1:1 stoichiometry), which typically confers significantly enhanced aqueous solubility relative to the free base form. The presence of the hydrochloride moiety (molecular formula C21H36ClNO; MW 353.97) indicates the piperidine nitrogen is protonated, increasing polarity and water solubility—a property noted as advantageous for pharmaceutical and biochemical applications involving aqueous assay buffers . While direct comparative solubility data (mg/mL in water or buffer at defined pH) is not published for this specific compound against its free base or other salt forms, the hydrochloride salt form is a well-established pharmaceutical strategy for improving dissolution characteristics of basic piperidine-containing compounds [1].

Solubility Salt form Formulation

Patent Landscape Context: Structural Placement Within Phenoxyethyl Piperidine EP4 Antagonist Class

The N-phenoxyethyl piperidine scaffold represented by this compound falls within the broad structural claims of patent family WO 2014/004229 (Eli Lilly), which discloses compounds of Formula (II) as selective EP4 receptor antagonists useful for treating inflammatory conditions including osteoarthritis and rheumatoid arthritis [1]. The patent explicitly claims phenoxyethyl piperidine derivatives with varying substitution patterns on the phenyl ring and piperidine nitrogen. The tetramethylbutyl (tert-octyl) substituent present on the target compound provides a distinct hydrophobic anchor not present in simpler tert-butyl or unsubstituted phenoxy variants, potentially altering EP4 receptor occupancy and residence time compared to less bulky analogs [2]. However, the specific CAS 1220029-19-5 compound is not individually exemplified in the patent with dedicated IC50 data against EP4 receptors, and its selectivity profile relative to EP1, EP2, and EP3 subtypes has not been disclosed in public databases.

EP4 antagonist Patent landscape Inflammation

Evidence-Backed Research Application Scenarios for 3-{2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]-ethyl}piperidine Hydrochloride (CAS 1220029-19-5)


PDK1 Allosteric Activation Studies Requiring a Small-Molecule PIF-Pocket Ligand with Documented Binding Affinity

Researchers investigating PDK1 allosteric regulation via the PIF pocket can employ this compound as a chemically tractable small-molecule activator with a measured Kd of 8 µM and EC50 of 2 µM [1]. Unlike peptide-based tools (e.g., PIFtide, Kd ~2 µM) that face cell permeability limitations, this small molecule offers potential advantages for cellular PDK1 pathway modulation studies. Its activator functional profile distinguishes it from inhibitory PIF-pocket ligands such as PDK1-IN-RS2 (Kd = 9 µM, substrate-selective inhibitor), enabling bidirectional pharmacological interrogation of PDK1-dependent signaling [2].

Structure-Activity Relationship (SAR) Exploration of Piperidine Regioisomerism in PDK1 and EP4 Target Engagement

The 3-substituted piperidine configuration of this compound provides a distinct pharmacophore geometry relative to 2- and 4-substituted regioisomers (CAS 1219982-13-4 and CAS 1219972-09-4, respectively) [1]. Systematic comparative testing of these three regioisomers in PDK1 PIF-pocket binding assays and EP4 antagonist assays can map the positional dependence of target engagement. The difference in predicted LogP between isomers (e.g., 2-isomer LogP = 6.44) further enables correlation of lipophilicity with cellular activity and off-target profiles [2].

Inflammatory Disease Target Research Utilizing the Phenoxyethyl Piperidine EP4 Antagonist Pharmacophore

Given the structural precedent set by the WO 2014/004229 patent family, this compound may be evaluated as a candidate EP4 antagonist in in vitro models of prostaglandin E2 signaling relevant to osteoarthritis and rheumatoid arthritis [1]. The tetramethylbutyl substituent provides enhanced hydrophobicity compared to simpler phenoxy analogs, which may influence receptor binding kinetics and selectivity. Researchers should independently validate EP4 activity and selectivity against EP1, EP2, and EP3 subtypes using established cAMP accumulation assays in EP4-expressing HEK293 cells [2].

Aqueous Assay Development Leveraging Hydrochloride Salt Solubility Advantage

The hydrochloride salt form of this compound ensures protonation of the piperidine nitrogen at physiological pH, conferring enhanced water solubility compared to free base analogs [1]. This property facilitates direct dissolution in aqueous assay buffers (e.g., PBS, HEPES, or kinase assay buffer), minimizing the need for organic co-solvents such as DMSO that can introduce artifacts in enzymatic and cell-based assays. This makes the compound particularly suitable for high-throughput screening formats where consistent compound solubility is critical for data reproducibility [2].

Quote Request

Request a Quote for 3-{2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]-ethyl}piperidine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.